molecular formula C7H6BrClO3S B8607354 2-Bromo-4-(chloromethanesulfonyl)phenol CAS No. 64581-66-4

2-Bromo-4-(chloromethanesulfonyl)phenol

Cat. No.: B8607354
CAS No.: 64581-66-4
M. Wt: 285.54 g/mol
InChI Key: BYCLQSKMAWFUJV-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethanesulfonyl)phenol is a halogenated phenolic compound featuring a bromine atom at the ortho position and a chloromethanesulfonyl (-SO₂CH₂Cl) group at the para position relative to the hydroxyl group. The sulfonyl group confers strong electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group compared to non-sulfonated analogs. This compound is likely synthesized via reactions involving chloromethanesulfonyl chloride, as evidenced by studies on similar sulfonyl addition reactions to aromatic systems .

Properties

CAS No.

64581-66-4

Molecular Formula

C7H6BrClO3S

Molecular Weight

285.54 g/mol

IUPAC Name

2-bromo-4-(chloromethylsulfonyl)phenol

InChI

InChI=1S/C7H6BrClO3S/c8-6-3-5(1-2-7(6)10)13(11,12)4-9/h1-3,10H,4H2

InChI Key

BYCLQSKMAWFUJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCl)Br)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(chloromethanesulfonyl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.

  • Synthesis of Sulfonamides : The chloromethanesulfonyl moiety can be utilized to introduce sulfonamide functionalities into target molecules, which are valuable in pharmaceuticals and agrochemicals.
  • Coupling Reactions : The bromine atom can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), facilitating the formation of complex biaryl structures.

Medicinal Chemistry

Research indicates that compounds with similar structural features exhibit biological activity, including antibacterial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against various pathogens, making them candidates for further pharmacological evaluation.
  • Cancer Therapeutics : The compound's ability to modulate biological pathways suggests potential applications in cancer treatment. Studies on structurally related compounds have shown promising results in inhibiting tumor growth.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials.

  • Polymer Chemistry : It can be used as a building block for synthesizing functional polymers with specific properties for applications in coatings, adhesives, and drug delivery systems.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties attributed to the sulfonamide functionality introduced during synthesis.

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of compounds derived from this compound showed that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-Bromo-4-(chloromethanesulfonyl)phenol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound N/A C₇H₅BrClO₃S ~285 (estimated) -OH, -Br, -SO₂CH₂Cl High acidity; potential intermediate in synthesis
2-Bromo-4-(trifluoromethyl)phenol 81107-97-3 C₇H₄BrF₃O 241.01 -OH, -Br, -CF₃ Lipophilic; used in agrochemicals
2-Bromo-4-chlorophenyl methanesulfonate 15148-99-9 C₇H₆BrClO₃S 331.56 -OSO₂CH₃, -Br, -Cl Ester derivative; lower reactivity than sulfonyl analogs
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 243.08 -COCH₃, -Br, -OCH₃ Ketone intermediate; controlled industrial use
2-Bromo-4-(4-chlorophenoxy)benzyl alcohol N/A C₁₃H₁₀BrClO₂ 315.58 -CH₂OH, -Br, -O(C₆H₄Cl) Alcohol derivative; pharmaceutical precursor

Preparation Methods

Starting Material: 4-(Chloromethanesulfonyl)phenol

The bromination of 4-(chloromethanesulfonyl)phenol introduces a bromine atom at the ortho position relative to the hydroxyl group. This method leverages electrophilic aromatic substitution (EAS) mechanisms, where the sulfonyl group acts as a meta-directing deactivator.

Reaction Conditions

  • Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane.

  • Catalyst: Sulfuric acid (H₂SO₄) or Lewis acids like FeBr₃ to enhance electrophilicity.

  • Temperature: 0–25°C to minimize side reactions (e.g., dibromination).

A representative procedure involves dissolving 4-(chloromethanesulfonyl)phenol in acetonitrile, adding H₂SO₄, and introducing NBS at 20°C. The reaction is monitored via TLC, and the crude product is purified via silica gel chromatography.

Challenges and Optimization

  • Regioselectivity: The electron-withdrawing sulfonyl group directs bromination to the ortho position, but competing para-bromination may occur if steric effects dominate.

  • Side Reactions: Dibromination is suppressed by using stoichiometric bromine (1.05–1.1 equiv.).

  • Yield: Reported yields range from 75% to 86% under optimized conditions.

Sulfonylation of Brominated Phenol Derivatives

Starting Material: 2-Bromo-4-chlorophenol

Sulfonylation of 2-bromo-4-chlorophenol with chloromethanesulfonyl chloride introduces the sulfonyl group at the para position. This route benefits from the stability of the brominated intermediate.

Reaction Conditions

  • Sulfonylation Agent: Chloromethanesulfonyl chloride (ClCH₂SO₂Cl)

  • Base: Pyridine or triethylamine to scavenge HCl byproducts.

  • Solvent: Dichloromethane or toluene under anhydrous conditions.

  • Temperature: Reflux (40–80°C) for 4–6 hours.

The reaction proceeds via nucleophilic aromatic substitution (NAS), where the electron-deficient aromatic ring reacts with the sulfonyl chloride. Post-reaction workup includes washing with aqueous NaHCO₃ and solvent evaporation.

Challenges and Optimization

  • Reactivity: The electron-withdrawing bromine and chlorine groups reduce ring reactivity, necessitating elevated temperatures.

  • Purity: Column chromatography (hexane/ethyl acetate) removes unreacted sulfonyl chloride and byproducts.

Alternative Methods and Emerging Strategies

One-Pot Bromination-Sulfonylation

Recent patents describe tandem reactions where bromination and sulfonylation occur sequentially in a single vessel. For example, 4-chlorophenol is treated with Br₂ in acetonitrile, followed by in-situ addition of ClCH₂SO₂Cl and H₂SO₄. This method reduces purification steps but requires precise stoichiometry to avoid over-sulfonylation.

Green Chemistry Approaches

  • Solvent-Free Reactions: Mechanochemical grinding of 4-(chloromethanesulfonyl)phenol with NBS and catalytic H₂SO₄ achieves 70% yield without solvents.

  • Catalytic Bromine Recycling: Bromine is regenerated using H₂O₂ in the presence of HBr, minimizing waste.

Comparative Analysis of Methods

Method Starting Material Yield Purity Key Advantage
Bromination of sulfonylated phenol4-(ClCH₂SO₂)phenol86%>95%High regioselectivity
Sulfonylation of brominated phenol2-Br-4-Cl-phenol78%90%Stable intermediates
One-pot synthesis4-Cl-phenol72%88%Reduced purification steps

Industrial-Scale Considerations

Solvent Recovery

Methyl chloride and acetonitrile are recovered via distillation, achieving >90% solvent reuse.

Byproduct Management

  • Dibrominated Byproducts: Controlled bromine addition and low temperatures suppress dibromination to <5%.

  • Sulfonic Acid Byproducts: Neutralized with aqueous NaHCO₃ and filtered .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-(chloromethanesulfonyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and halogenation steps. Chloromethanesulfonyl chloride can be introduced via nucleophilic substitution under basic conditions (e.g., using triethylamine as a catalyst). Key parameters include maintaining anhydrous conditions, controlling reaction temperatures (e.g., 0–5°C during sulfonation to prevent side reactions), and monitoring pH to avoid hydrolysis of the sulfonyl group. Purification via recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity products . Melting point (mp) and boiling point (bp) data from analogous compounds (e.g., 2-Bromo-4-chlorophenol: mp 31–33°C) can guide solvent selection .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR/GC-MS : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and assess purity. The bromine and chlorine atoms induce distinct splitting patterns in aromatic protons.
  • X-ray Diffraction (XRD) : For crystal structure determination, employ SHELXTL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths and angles. SHELXL is particularly robust for small-molecule refinement, even with twinned data .
  • Elemental Analysis : Validate empirical formulas with combustion analysis (C, H, S, Br, Cl) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers due to sensitivity to moisture and thermal decomposition. Use fume hoods during handling, as brominated phenols can release toxic fumes upon degradation. Safety protocols from UN 2020/3082 standards (for halogenated aromatics) are applicable .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections. Disorder in the chloromethanesulfonyl group can be modeled with PART/SUMP restraints. High-resolution data (≤1.0 Å) improves electron density maps, while WinGX integrates multiple refinement tools for validation .

Q. What hydrogen-bonding motifs dominate the crystal packing, and how do they influence material properties?

Graph set analysis (e.g., Etter’s formalism) reveals motifs like R22(8)R_2^2(8) chains from O–H···O sulfonyl interactions. The sulfonyl group’s electron-withdrawing nature enhances acidity of the phenolic –OH, promoting stronger H-bonds. These networks affect solubility and thermal stability, which can be quantified via DSC (e.g., mp deviations indicate polymorphism) .

Q. How can contradictory data (e.g., melting points or spectral peaks) be systematically resolved?

Discrepancies in mp (e.g., ±2°C across studies) may arise from impurities or polymorphs. Use DSC to identify phase transitions and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. For spectral conflicts, cross-validate with DFT-calculated NMR shifts (Gaussian09/B3LYP/6-311+G(d,p)) .

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